Cas no 2138058-25-8 (5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole)

5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole 化学的及び物理的性質
名前と識別子
-
- 5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole
- 5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole
- 2138058-25-8
- EN300-1146821
-
- インチ: 1S/C8H12N2OS/c1-3-10-12-8(1)2-4-11-7-5-9-6-7/h1,3,7,9H,2,4-6H2
- InChIKey: LPGHRMBHJQANNI-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=N1)CCOC1CNC1
計算された属性
- せいみつぶんしりょう: 184.06703418g/mol
- どういたいしつりょう: 184.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146821-0.25g |
5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole |
2138058-25-8 | 95% | 0.25g |
$1038.0 | 2023-10-25 | |
Enamine | EN300-1146821-1.0g |
5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole |
2138058-25-8 | 1g |
$1442.0 | 2023-05-26 | ||
Enamine | EN300-1146821-10.0g |
5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole |
2138058-25-8 | 10g |
$6205.0 | 2023-05-26 | ||
Enamine | EN300-1146821-5.0g |
5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole |
2138058-25-8 | 5g |
$4184.0 | 2023-05-26 | ||
Enamine | EN300-1146821-0.5g |
5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole |
2138058-25-8 | 95% | 0.5g |
$1084.0 | 2023-10-25 | |
Enamine | EN300-1146821-1g |
5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole |
2138058-25-8 | 95% | 1g |
$1129.0 | 2023-10-25 | |
Enamine | EN300-1146821-5g |
5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole |
2138058-25-8 | 95% | 5g |
$3273.0 | 2023-10-25 | |
Enamine | EN300-1146821-0.05g |
5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole |
2138058-25-8 | 95% | 0.05g |
$948.0 | 2023-10-25 | |
Enamine | EN300-1146821-0.1g |
5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole |
2138058-25-8 | 95% | 0.1g |
$993.0 | 2023-10-25 | |
Enamine | EN300-1146821-2.5g |
5-[2-(azetidin-3-yloxy)ethyl]-1,2-thiazole |
2138058-25-8 | 95% | 2.5g |
$2211.0 | 2023-10-25 |
5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
5-2-(azetidin-3-yloxy)ethyl-1,2-thiazoleに関する追加情報
Introduction to 5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole (CAS No. 2138058-25-8)
5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole, identified by the Chemical Abstracts Service Number (CAS No.) 2138058-25-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule features a unique structural framework comprising a thiazole ring linked to an azetidine moiety through an ethoxyethyl bridge. The thiazole core is well-documented for its broad spectrum of biological activities, making it a cornerstone in drug discovery efforts targeting various therapeutic modalities.
The structural configuration of 5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole positions it as a versatile scaffold for medicinal chemists. The presence of the azetidine ring introduces conformational flexibility, which can be exploited to modulate binding interactions with biological targets. Furthermore, the ethoxyethyl side chain provides a hydrophilic extension that enhances solubility and bioavailability, critical factors in the development of orally active pharmaceuticals.
In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in combating infectious diseases, inflammation, and even certain types of cancer. The specific substitution pattern in 5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole suggests potential applications in inhibiting enzymes such as kinases and phosphodiesterases, which are pivotal in cellular signaling pathways. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain protozoan parasites, making it a promising candidate for further investigation in antiparasitic therapies.
The synthesis of 5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole involves multi-step organic transformations, including nucleophilic substitution reactions and cyclization processes. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that the compound is suitable for downstream biological evaluations. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the structural integrity of the synthesized material.
Biological activity profiling of 5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole has revealed intriguing properties that warrant further exploration. In vitro assays have shown modest inhibition against certain bacterial strains, suggesting potential applications in combating resistant pathogens. Additionally, the compound has demonstrated anti-inflammatory effects by modulating cytokine production pathways. These findings align with the broader trend in medicinal chemistry toward developing small-molecule inhibitors that target inflammatory mediators without systemic side effects.
The pharmacokinetic profile of 5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole is another critical aspect that has been scrutinized. Preliminary pharmacokinetic studies indicate favorable oral bioavailability and reasonable tissue distribution, which are essential characteristics for a drug candidate. Metabolic stability assessments have revealed that the compound undergoes limited degradation under physiological conditions, suggesting a prolonged half-life and increased therapeutic efficacy.
The potential therapeutic applications of 5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole extend beyond infectious diseases and inflammation. Emerging research suggests that this compound may exhibit neuroprotective properties by interfering with oxidative stress pathways associated with neurodegenerative disorders. Furthermore, its structural similarity to known antiviral agents positions it as a candidate for developing novel treatments against RNA viruses.
In conclusion, 5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole (CAS No. 2138058-25-8) represents a compelling molecule with multifaceted biological activities and pharmacokinetic attributes. Its unique structural features make it an attractive scaffold for further medicinal chemistry optimization aimed at enhancing potency and selectivity. As research in this field progresses, compounds like 5-2-(azetidin-3-yloxy)ethyl-1,2-thiazole are poised to contribute significantly to the development of next-generation therapeutics addressing unmet medical needs.
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